Ethyl 3-azido-2-hydroxy-propionate
Overview
Description
Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate is a chiral compound with significant importance in organic synthesis and pharmaceutical applications. This compound is characterized by the presence of an azido group, a hydroxyl group, and a phenyl group attached to a propanoate ester. Its unique stereochemistry makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as ethyl 3-phenylglycidate.
Azidation: The azido group is introduced through a nucleophilic substitution reaction using sodium azide (NaN₃) in an appropriate solvent, such as dimethylformamide (DMF) or acetonitrile, under controlled temperature conditions.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using a suitable oxidizing agent like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) in the presence of a co-oxidant.
Industrial Production Methods
Industrial production of Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate may involve the use of biocatalysts or chemoenzymatic processes to achieve high enantioselectivity and yield. For example, the use of epoxide hydrolase-producing strains like Galactomyces geotrichum has been reported to afford high enantioselectivity in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in substitution reactions to form various derivatives, such as triazoles, through click chemistry.
Common Reagents and Conditions
Oxidation: PCC, DMP, OsO₄, KMnO₄
Reduction: LiAlH₄, catalytic hydrogenation
Substitution: Sodium azide (NaN₃), copper(I) catalysts for click chemistry
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amines
Substitution: Formation of triazoles and other derivatives
Scientific Research Applications
Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical compounds, including potential drug candidates for various diseases.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate can be compared with other similar compounds, such as:
Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate: Similar in structure but with a methyl group instead of a phenyl group.
Ethyl (2R,3S)-3-azido-2-hydroxy-3-methylpropanoate: Similar in structure but with a methyl group instead of a phenyl group.
Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylbutanoate: Similar in structure but with an additional carbon in the chain.
These comparisons highlight the unique properties of Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate, such as its specific stereochemistry and functional groups, which contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-2-17-11(16)10(15)9(13-14-12)8-6-4-3-5-7-8/h3-7,9-10,15H,2H2,1H3/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHNEGAITVTIJS-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448884 | |
Record name | CTK8F9604 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144787-20-2 | |
Record name | CTK8F9604 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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